REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.Br[C:10]1[CH:20]=[CH:19][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][CH:11]=1>>[CH2:17]([O:16][C:14](=[O:15])[C:13]1[CH:19]=[CH:20][C:10]([C:2]2[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=2)=[CH:11][CH:12]=1)[CH3:18]
|
Name
|
|
Quantity
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1.75 g
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Type
|
reactant
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Smiles
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BrC1=CC=C(C=C1)F
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Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)OCC)C=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
product
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Smiles
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C(C)OC(C1=CC=C(C=C1)C1=CC=C(C=C1)F)=O
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Name
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|
Type
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product
|
Smiles
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|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |